
The Evolutionary Trajectory of Cytosolic
Carbonic Anhydrases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 13

Cat. No.: B12414120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the evolution of cytosolic carbonic anhydrase (CA)

isozymes, a critical family of metalloenzymes involved in fundamental physiological processes.

This document provides a comprehensive overview of their phylogenetic relationships, kinetic

properties, tissue distribution, and their role in cellular signaling, with a focus on the data and

methodologies essential for advanced research and drug development.

Introduction to Cytosolic Carbonic Anhydrases
Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the reversible hydration of

carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] In mammals, the α-

CA family is a diverse group of isozymes with distinct structural and catalytic properties.[2] The

cytosolic isozymes, including CA I, CA II, CA III, CA VII, and CA XIII, are key players in

intracellular pH regulation, ion transport, and various metabolic pathways.[3] Their evolution

through gene duplication and subsequent divergence has resulted in isozymes with specialized

functions and tissue-specific expression patterns, making them attractive targets for therapeutic

intervention in a range of diseases.
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The evolution of cytosolic CAs is a story of gene duplication and functional specialization. The

primordial CA gene likely arose before the divergence of prokaryotes and eukaryotes. Within

the vertebrate lineage, a series of gene duplication events gave rise to the diverse family of α-

CAs we see today. The cytosolic isozymes are thought to have evolved from a common

ancestor, with CA II being one of the most evolutionarily conserved and catalytically efficient

members of the family. The close linkage of the genes for CA I and CA II on the same

chromosome in mice provides strong evidence for their origin from a tandem duplication event.

Below is a diagram illustrating the evolutionary relationships among the major human cytosolic

carbonic anhydrase isozymes, based on sequence homology.
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Evolutionary relationships of human cytosolic CAs.

Quantitative Data on Cytosolic Carbonic
Anhydrases
Kinetic Properties
The catalytic efficiency of cytosolic CAs varies significantly among the isozymes, reflecting their

diverse physiological roles. CA II is one of the fastest enzymes known, with a catalytic rate

approaching the diffusion limit of its substrates. In contrast, CA I and CA III exhibit considerably

lower catalytic activities. These differences are critical for their specific functions in different

tissues.
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Isozyme kcat (s⁻¹)
Km (mM) for
CO₂

kcat/Km
(M⁻¹s⁻¹)

Reference(s)

CA I 2 x 10⁵ 4.0 5 x 10⁷ [4]

CA II 1.4 x 10⁶ 12.0 1.2 x 10⁸ [4]

CA III 3.5 x 10³ 8.0 4.4 x 10⁵ [5]

CA VII 9.6 x 10⁵ 10.0 9.6 x 10⁷ [5]

CA XIII 1.8 x 10⁵ 3.0 6.0 x 10⁷ [3]

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature,

buffer).

Tissue Distribution
The expression of cytosolic CA isozymes is highly tissue-specific, which is fundamental to their

specialized physiological functions. For instance, CA I and CA II are abundant in red blood

cells, facilitating CO₂ transport, while CA III is predominantly found in skeletal muscle.

Isozyme
Major Tissues of
Expression

Reference(s)

CA I
Erythrocytes, gastrointestinal

tract, corneal endothelium.[6]

CA II

Erythrocytes, kidney, brain,

pancreas, gastrointestinal

tract, bone.[7][8][9]

CA III
Skeletal muscle, adipose

tissue, liver.[9][10]

CA VII
Brain (neurons), salivary

glands.[11]

CA XIII
Kidney, colon, small intestine,

salivary glands.[3]
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Experimental Protocols
Cloning, Expression, and Purification of Recombinant
Human Carbonic Anhydrases
This protocol outlines a general workflow for producing recombinant human cytosolic CAs in E.

coli.

cDNA Acquisition and Cloning:

Obtain the full-length cDNA for the human CA isozyme of interest from a commercial

source or by reverse transcription of mRNA from a relevant tissue.

Amplify the coding sequence using PCR with primers containing appropriate restriction

sites (e.g., NdeI and XhoI).

Digest the PCR product and a suitable expression vector (e.g., pET-28a) with the

corresponding restriction enzymes.

Ligate the digested insert and vector and transform the resulting plasmid into a cloning

strain of E. coli (e.g., DH5α).

Verify the sequence of the construct by DNA sequencing.[12]

Protein Expression:

Transform the verified expression plasmid into an expression strain of E. coli (e.g.,

BL21(DE3)).

Grow the bacterial culture in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-

0.8.

Induce protein expression by adding a final concentration of 0.1-1.0 mM isopropyl β-D-1-

thiogalactopyranoside (IPTG).

Continue the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight

to enhance protein solubility.[13]
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Purification:

Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-

HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing a protease inhibitor cocktail.

Lyse the cells by sonication or high-pressure homogenization.

Clarify the lysate by centrifugation.

If the protein is His-tagged, apply the supernatant to a Ni-NTA affinity chromatography

column.

Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20-40

mM).

Elute the recombinant protein with a high concentration of imidazole (e.g., 250-500 mM).

Further purify the protein if necessary using techniques like ion-exchange or size-

exclusion chromatography.[14]

Assess the purity of the final protein sample by SDS-PAGE.
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Workflow for recombinant CA production.
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Stopped-Flow Spectrophotometry for Carbonic
Anhydrase Activity Assay
This method measures the kinetics of the CO₂ hydration reaction catalyzed by CAs.

Principle: The assay monitors the change in pH resulting from the production of protons

during CO₂ hydration. A pH indicator dye (e.g., phenol red) is used, and the change in its

absorbance is measured over time.[15]

Reagents and Equipment:

Stopped-flow spectrophotometer.

Buffer (e.g., 20 mM HEPES or Tris, pH 7.5-8.0).

pH indicator (e.g., phenol red).

CO₂-saturated water (prepared by bubbling CO₂ gas through water).

Purified CA enzyme solution.

Procedure:

Equilibrate the stopped-flow instrument and all solutions to the desired temperature (e.g.,

25°C).

One syringe of the stopped-flow apparatus is filled with the buffer containing the pH

indicator and the CA enzyme.

The second syringe is filled with CO₂-saturated water.

Rapidly mix the contents of the two syringes.

Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol

red) over a short time course (milliseconds to seconds).

The initial rate of the reaction is determined from the slope of the absorbance change

versus time.
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The uncatalyzed rate is measured in the absence of the enzyme.

The enzyme activity is calculated from the difference between the catalyzed and

uncatalyzed rates.[16][17][18]

Immunohistochemical Localization of Carbonic
Anhydrases
This technique is used to visualize the distribution of specific CA isozymes within tissues.

Principle: An antibody specific to the CA isozyme of interest is used to detect the protein in

tissue sections. The antibody is then visualized using a secondary antibody conjugated to an

enzyme (e.g., horseradish peroxidase) that produces a colored precipitate at the site of the

antigen.[19][20][21]

Procedure:

Fix the tissue in a suitable fixative (e.g., 10% neutral buffered formalin) and embed it in

paraffin.

Cut thin sections (4-5 µm) and mount them on glass slides.

Deparaffinize the sections in xylene and rehydrate them through a series of graded

alcohols.

Perform antigen retrieval to unmask the antigenic sites (e.g., by heat-induced epitope

retrieval in a citrate buffer).

Block endogenous peroxidase activity with 3% hydrogen peroxide.

Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).

Incubate the sections with the primary antibody against the specific CA isozyme.

Wash the sections and incubate with a biotinylated secondary antibody.

Wash and incubate with an avidin-biotin-peroxidase complex.
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Develop the color with a chromogen substrate (e.g., diaminobenzidine).

Counterstain the sections with a nuclear stain (e.g., hematoxylin).

Dehydrate the sections and mount with a coverslip.

Examine the sections under a light microscope.[22]

Role in Cellular Signaling: The Transport Metabolon
Cytosolic CAs are not isolated catalysts; they physically and functionally interact with

membrane transporters to form "transport metabolons."[23] These complexes facilitate the

efficient transport of bicarbonate and protons across cell membranes, thereby coupling CO₂

metabolism directly to ion transport and pH regulation. For example, CA II has been shown to

bind to the C-terminal tail of the anion exchanger 1 (AE1), enhancing its bicarbonate transport

activity. This interaction is crucial in red blood cells for efficient CO₂ transport and in other

tissues for maintaining pH homeostasis.

The formation of a transport metabolon is a key signaling mechanism where the catalytic

activity of a cytosolic CA is spatially and functionally linked to the activity of a membrane

transporter. This ensures that the bicarbonate produced by the CA is immediately available for

transport out of the cell, or that bicarbonate entering the cell is rapidly converted to CO₂,

preventing local changes in pH and ion concentrations that could disrupt cellular processes.
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The Carbonic Anhydrase II - Bicarbonate Transporter Metabolon.
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Recent studies have also implicated intracellular CA activity in sensitizing cancer cells to

fluctuations in CO₂ partial pressure, which can occur due to intermittent blood flow in solid

tumors.[24] This leads to intracellular pH oscillations that can modulate downstream signaling

pathways, including those involving calcium and mTOR, potentially influencing cancer

progression.

Conclusion
The cytosolic carbonic anhydrases represent a fascinating example of evolutionary adaptation,

where gene duplication has led to a family of isozymes with diverse kinetic properties and

tissue-specific functions. Understanding the nuances of their evolution, catalytic mechanisms,

and interactions within cellular signaling networks is crucial for the development of novel

therapeutic strategies targeting these versatile enzymes. The experimental protocols and

quantitative data presented in this guide provide a solid foundation for researchers and drug

development professionals to further explore the roles of cytosolic CAs in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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